Methyl formate

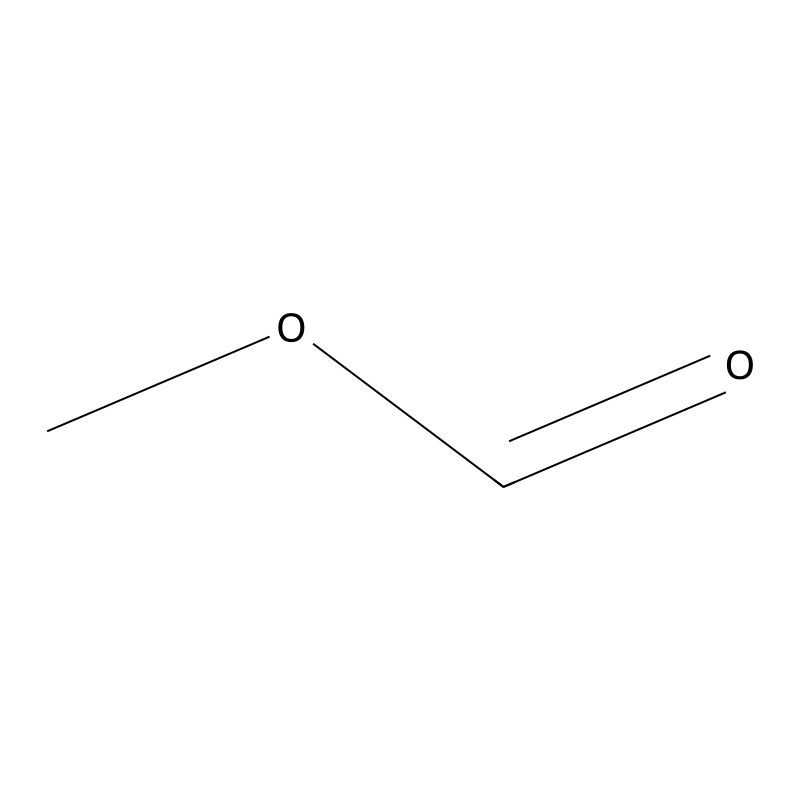

HCOOCH3

C2H4O2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

HCOOCH3

C2H4O2

Molecular Weight

InChI

InChI Key

SMILES

solubility

4.40 M

28.35 kJ/mol at 25 °C

Soluble in ether, chloroform; miscible with ethanol

In water, 230,000 mg/L at 25 °C

Solubility in water, g/100ml at 20 °C: 30 (good)

30%

Synonyms

Canonical SMILES

Hydrogenation of Methyl Formate to Methanol

Scientific Field: Chemical Engineering

Application Summary: The hydrogenation of methyl formate to methanol is considered one of the most effective methods for recycling methyl formate products.

Methods of Application: A highly efficient and cost-effective Cu-SiO2 catalyst was developed using the ammonia-evaporation (AE) method.

Results: The Cu-SiO2-AE catalyst demonstrated superior performance, achieving a methyl formate conversion of 94.2% and a methanol selectivity of 99.9% in the liquid product.

Reaction Kinetics of Methyl Formate + NO2

Scientific Field: Physical Chemistry

Application Summary: The reaction kinetics of methyl formate (MF) + NO2 are explored for H-abstraction, addition and addition–dissociation reactions.

Methods of Application: The reaction pathways and potential energy profiles were theoretically explored using the high level quantum chemical compound method CCSD (T)/cc-pVxZ (x = T, Q)//M062X/6-311+G.

Results: The dominant channels were found to be cis-HONO + HC (O)OCH2/C(O)OCH3 and cis-HC(O)(ONO)OCH3 for the H-abstraction and addition, respectively.

Combustion Mechanisms of Biodiesel Mixtures

Scientific Field: Combustion Science

Application Summary: Methyl formate has been used as a model ester to study the combustion mechanisms of much more complex biodiesel mixtures.

Methods of Application: Not specified.

Results: Not specified.

Manufacturing Formamide, Dimethylformamide, and Formic Acid

Scientific Field: Industrial Chemistry

Application Summary: Methyl formate is used primarily to manufacture formamide, dimethylformamide, and formic acid. These compounds are precursors or building blocks for many useful derivatives

Blowing Agent for Polyurethane Foam

Scientific Field: Polymer Chemistry

Application Summary: Methyl formate is used as a blowing agent for some polyurethane foam applications.

Replacement for CFCs, HCFCs, and HFCs

Scientific Field: Environmental Science

Application Summary: Methyl formate is used as a replacement for Chlorofluorocarbons (CFCs), Hydrochlorofluorocarbons (HCFCs), and Hydrofluorocarbons (HFCs).

Results: Methyl formate has zero ozone depletion potential and zero global warming potential.

Hydrogen Energy Carrier

Scientific Field: Energy Science

Application Summary: Methyl formate is proposed as an efficient and practical hydrogen storage material.

Methods of Application: Utilizing appropriate catalysts, hydrogen production from methyl formate is significantly faster than with other established chemical hydrogen carriers, such as formic acid and methanol, under very mild conditions.

Agricultural Fumigant

Scientific Field: Agricultural Science

Application Summary: Methyl formate is used as an agricultural fumigant.

Methyl formate is the simplest carboxylate ester, with the chemical formula or . It appears as a clear, colorless liquid with a pleasant odor and has a molecular weight of approximately 60.05 g/mol. Methyl formate is known for its volatility and flammability, with a flash point of -27°F (-33°C) . It is produced industrially through the carbonylation of methanol using carbon monoxide, typically in the presence of a sodium methoxide catalyst . This compound is also synthesized in laboratories via the acid-catalyzed esterification of formic acid and methanol.

Methyl formate is a flammable liquid with moderate to high acute toxicity. It can irritate the skin, eyes, and respiratory system upon exposure []. When handling methyl formate, it is crucial to adhere to safety protocols, including using appropriate personal protective equipment (PPE) and working in a well-ventilated environment [].

Please Note:

- Due to the focus on scientific research, this analysis omits discussions on the mechanism of action in biological systems.

- The information provided is not exhaustive, and further research might be necessary for specific applications.

- Hydrolysis: Reacts slowly with water to yield formic acid and methanol. This reaction is exothermic and can be accelerated under acidic or basic conditions .

- Combustion: As a model compound for biodiesel, methyl formate's combustion mechanisms have been studied extensively. It reacts with oxygen to produce carbon dioxide and water, releasing energy .

- Dehydrogenation: Methyl formate can act as a hydrogen carrier, undergoing dehydrogenation reactions that release hydrogen gas .

The primary methods for synthesizing methyl formate include:

- Carbonylation of Methanol: This industrial method involves reacting methanol with carbon monoxide in the presence of sodium methoxide as a catalyst. This process allows for high yields and is commonly used in large-scale production .

- Esterification: In laboratory settings, methyl formate can be synthesized by the acid-catalyzed reaction of formic acid with methanol. This method is simpler but less efficient compared to carbonylation .

Methyl formate has several applications across different industries:

- Solvent: Used as a solvent in various chemical processes due to its ability to dissolve both polar and nonpolar substances.

- Intermediate: Serves as an intermediate in the synthesis of other chemical compounds, particularly derivatives of formic acid .

- Agricultural Fumigant: Employed in agriculture for pest control due to its volatility and effectiveness against certain pests .

- Hydrogen Storage: Emerging research suggests its potential use as a hydrogen storage material due to its favorable dehydrogenation properties .

Studies on the interactions of methyl formate highlight its reactivity with various substances:

- Acids: Methyl formate reacts exothermically with strong acids, liberating heat and producing alcohols and acids .

- Oxidizing Agents: It can undergo vigorous reactions with strong oxidizers, potentially leading to hazardous situations if not handled properly .

Methyl formate shares similarities with several other esters and carboxylic acids. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Ethyl acetate | Commonly used solvent; fruity odor; less toxic | |

| Acetic acid | Strong acidic properties; used in food preservation | |

| Dimethyl carbonate | Used as a solvent and fuel additive; less volatile | |

| Propyl acetate | Similar uses as ethyl acetate; slightly higher boiling point |

Uniqueness of Methyl Formate

Methyl formate is unique due to its position as the simplest carboxylate ester, making it a fundamental model for studying ester chemistry and combustion mechanisms. Its role as a hydrogen carrier also distinguishes it from similar compounds, highlighting its potential for energy applications that other esters do not possess .

Gas-Phase Thermal Decomposition: Competing Unimolecular Pathways

The thermal decomposition of methyl formate in the gas phase proceeds via two primary unimolecular pathways. The first involves cleavage of the O–CH₃ bond, yielding methanol (CH₃OH) and carbon monoxide (CO) [1] [3]. This pathway exhibits an activation energy of approximately 65 kcal/mol, with transition-state theory calculations confirming its viability above 800 K [1]. The second pathway, energetically favored by 8–12 kcal/mol, involves intramolecular hydrogen transfer to form formic acid (HCOOH) and formaldehyde (CH₂O) [3]. Density functional theory (DFT) studies reveal a six-membered cyclic transition state for this process, with a calculated barrier of 53 kcal/mol [3].

Product selectivity depends on temperature and pressure. Shock tube experiments at 1100–1400 K and 1.5–2.5 atm demonstrate a 3:1 ratio of CH₃OH/CO to HCOOH/CH₂O [1]. However, rotational-vibrational coupling effects at higher pressures (>10 atm) shift the equilibrium toward the formic acid pathway due to enhanced collisional stabilization of the transition state [1]. These competing pathways explain methyl formate's dual role as both a methanol precursor and a source of C₁ oxygenates in high-temperature environments.

High-Pressure Oxidation Kinetics: Nitrogen Oxide Interaction Studies

High-pressure oxidation of methyl formate significantly influences nitrogen oxide (NOₓ) formation kinetics. Opposed-flow diffusion flame simulations at 1–50 atm reveal pressure-dependent NOₓ yields [4]. At 1 atm, methane flames produce 262% more NO than methyl formate flames, attributable to higher flame temperatures (2100 K vs. 1850 K) [4]. However, increasing pressure to 50 atm reverses this trend: methanol flames exhibit 60.5% higher NO formation than methyl formate due to enhanced thermal NO mechanisms at 2300 K [4].

Key reaction pathways under high-pressure conditions include:

- N₂O-intermediate mechanism: Methyl formate's carbonyl oxygen promotes N₂O formation via O + N₂ → N₂O, followed by N₂O + O → 2NO [4].

- Prompt NO formation: CH radicals from methyl formate decomposition react with N₂ to form HCN, which oxidizes to NO through HCN + O → NCO + H → NO + CO [4].

Pressure elevation from 1 to 50 atm increases NO production by 376% in methyl formate flames, compared to 672% in methanol flames [4]. This disparity stems from methyl formate's faster CO₂ formation kinetics, which sequesters oxygen atoms and limits N₂O production above 30 atm [4].

Proton-Transfer Reactions in Interstellar Ice Analogs

Methyl formate participates in proton-transfer reactions within proton-bound solvent clusters, mimicking processes in interstellar ices. Ion-molecule reactions between CH₃OCHO and (H₂O)₂H⁺ clusters yield protonated methyl formate (MFH⁺) with 1.31 eV exothermicity [2]. The reaction proceeds through a barrierless mechanism:

- Solvent cluster (e.g., (H₂O)₂H⁺) donates a proton to methyl formate's carbonyl oxygen [2].

- The resulting (H₂O)H⁺–CH₃OCHO complex undergoes solvent evaporation, leaving MFH⁺ [2].

DFT calculations at the B3LYP/6-311+G(d,p) level confirm the stability of these encounter complexes, with binding energies of 0.53–0.67 eV depending on solvent composition (water, methanol, ethanol) [2]. In methanol clusters, a secondary reaction pathway emerges at collision energies >2.5 eV: methyl group migration produces CH₄ and (CH₃OH)(CO₂)H⁺, relevant to prebiotic molecule formation in cold molecular clouds [2].

Radical-Mediated Pathways in Combustion Environments

Radical-driven decomposition dominates methyl formate chemistry in fuel-rich flames. Laser-induced fluorescence studies identify three primary initiation steps:

- H-abstraction by OH radicals: CH₃OCHO + OH → CH₃OCO + H₂O (k = 2.1×10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 1200 K) [1].

- Unimolecular C–O bond cleavage: CH₃OCHO → CH₃O· + HCO· (ΔH‡ = 72 kcal/mol) [3].

- β-scission of methoxyformyl radical: CH₃OCO· → CH₃· + CO₂ (dominant above 900 K) [1].

The CH₃O· and HCO· radicals subsequently drive chain-propagation reactions:

- CH₃O· + O₂ → CH₂O + HO₂·

- HCO· + O₂ → CO + HO₂·

Shock tube measurements of CH₃OH and CO time-histories show radical-mediated pathways account for 78% of methyl formate consumption at φ = 1.5 (fuel-rich conditions) [1]. Kinetic modeling reveals a strong pressure dependence: at 30 atm, recombination reactions like CH₃O· + HCO· → CH₃OCHO become significant, reducing net decomposition rates by 40% compared to 1 atm [4].

Physical Description

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Colorless liquid with a pleasant odor.

Colorless liquid with a pleasant odor. [Note: A gas above 89°F.]

Color/Form

Boiling Point

31.7 °C

31.5 °C

32 °C

89°F

Flash Point

-2 °F (-19 °C) (Closed Cup)

-19 °C

-26°F

-2°F

Vapor Density

2.07 (Air= 1)

Relative vapor density (air = 1): 2.1

2.07

Density

0.987 at 15 °C/15 °C

Relative density (water = 1): 0.97

0.98

LogP

log Kow = 0.03

-0.21

Odor

Pleasant odor.

Melting Point

-99.0 °C

-99.8 °C

-100 °C

-148°F

UNII

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Vapor Pressure

585.73 mmHg

585.7 mm Hg at 25 °C /Extrapolated/

Vapor pressure, kPa at 20 °C: 64

476 mmHg

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Use Classification

Fire Hazards -> Flammable - 4th degree

Methods of Manufacturing

Methyl formate is produced by base-catalyzed carbonylation of methanol.

By heating methanol with sodium formate and hydrochloric acid with subsequent distillation.

General Manufacturing Information

Construction

Fabricated metal product manufacturing

Paint and coating manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Formic acid, methyl ester: ACTIVE

Areginal: mixture of methyl formate and ethyl formate.

As a general industrial solvent it is often mixed with other esters such as ethyl formate, methyl acetate and ethyl acetate.

Analytic Laboratory Methods

NIOSH Method S291. Analyte: Methyl formate. Matrix: Air. Procedure: Gas chromatography, flame ionization detection. Method Evaluation: Method was validated over the range of 108 to 542 mg/cu m using a 3 liter sample. Precision (CVt): 0.065. Interferences: Any compound that has the same retention time as methyl formate at the operating conditions described in this method is an interference.

Method: OSHA PV2041; Procedure: Gas chromatography with flame ionization detector; Analyte: methyl formate; Matrix: air; Detection Limit: 1.16 ppm (2.84 mg/cu m).